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  • Product: Azepane-2,3-dione
  • CAS: 37840-08-7

Core Science & Biosynthesis

Foundational

Azepane-2,3-dione chemical structure and physicochemical properties

An In-Depth Technical Guide to Azepane-2,3-dione: Structure, Properties, and Synthetic Utility Abstract The azepane ring system, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Azepane-2,3-dione: Structure, Properties, and Synthetic Utility

Abstract

The azepane ring system, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds and over 20 FDA-approved drugs.[1][2] Azepane-2,3-dione, a functionalized derivative featuring a reactive α-dicarbonyl moiety within a lactam structure, is a potentially valuable but under-explored building block for organic synthesis and drug discovery. Its unique arrangement of functional groups offers multiple sites for chemical modification, enabling the construction of complex molecular architectures and diverse compound libraries. This guide provides a comprehensive technical overview of Azepane-2,3-dione, synthesizing available data on its chemical structure, physicochemical properties, and chemical reactivity. Due to the limited direct literature on this specific isomer, this document leverages data from closely related azepane diones and established principles of organic chemistry to propose robust synthetic strategies and explore its potential applications.

Chemical Structure and Physicochemical Properties

Molecular Structure

Azepane-2,3-dione consists of a saturated seven-membered ring containing one nitrogen atom and two carbonyl groups at the C2 and C3 positions. The structure is formally a lactam (a cyclic amide) and an α-diketone. This α-dicarbonyl functionality is the primary determinant of its chemical reactivity, making the molecule susceptible to a range of nucleophilic attacks and condensation reactions. The conformational flexibility of the seven-membered ring allows it to adopt various low-energy conformations, which can be a critical factor in its interaction with biological targets.

Physicochemical Properties

Quantitative data for Azepane-2,3-dione is not extensively reported. The following table includes calculated properties based on its molecular formula and data from the closely related isomer, Azepane-2,5-dione, for comparison.[3]

PropertyValueSource
Molecular Formula C₆H₉NO₂Calculated
Molecular Weight 127.14 g/mol Calculated[3]
CAS Number Not assigned-
IUPAC Name Azepane-2,3-dione-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
XLogP3 (Predicted) -1.1(Value for isomer Azepane-2,5-dione)[3]

Synthesis of the Azepane-2,3-dione Scaffold

Synthetic Strategy: Oxidation of a Precursor

A robust and plausible synthetic route to Azepane-2,3-dione involves the oxidation of a readily accessible precursor, 3-hydroxyazepan-2-one. This strategy is a standard transformation in organic synthesis. The use of a mild and selective oxidizing agent, such as Dess-Martin periodinane (DMP), is ideal for converting the secondary alcohol to a ketone without over-oxidation or degradation of the lactam ring. This approach has been successfully applied to the synthesis of similar dione structures within azepane-based scaffolds.[4][5]

Experimental Protocol: Synthesis via Oxidation

This protocol describes a representative procedure for the synthesis of Azepane-2,3-dione from 3-hydroxyazepan-2-one.

Materials:

  • 3-hydroxyazepan-2-one (1.0 equivalent)

  • Dess-Martin periodinane (DMP) (1.3 equivalents)[5]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2 M aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Methanol/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyazepan-2-one (1.0 equivalent) in anhydrous dichloromethane (DCM). The inert atmosphere is crucial to prevent moisture from deactivating the hygroscopic oxidizing agent.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.3 equivalents) to the solution in one portion. DMP is chosen for its mild reaction conditions and high efficiency in oxidizing primary and secondary alcohols.[5]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (approx. 22 °C) for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated NaHCO₃ solution followed by 2 M Na₂S₂O₃ solution.[4] The bicarbonate solution neutralizes the acetic acid byproduct of the reaction, while the thiosulfate solution reduces any remaining DMP and iodine species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous phase and extract it three times with DCM to ensure complete recovery of the product.

  • Washing and Drying: Combine all organic phases, wash with deionized water to remove residual salts, and then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 5%-10% methanol in ethyl acetate) to yield pure Azepane-2,3-dione.[4]

Synthesis Workflow Diagram```dot

SynthesisWorkflow Precursor 3-Hydroxyazepan-2-one in Anhydrous DCM Reaction Stir at 22°C (1-2 hours) Precursor->Reaction Oxidant Dess-Martin Periodinane (1.3 equiv) Oxidant->Reaction Quench Quench with NaHCO₃ / Na₂S₂O₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product Azepane-2,3-dione Purification->Product

Caption: Key reactive sites and derivatization pathways for Azepane-2,3-dione.

Applications in Medicinal Chemistry and Drug Development

A Versatile Synthetic Intermediate

Azepane-2,4-dione, a close isomer, is recognized as a versatile building block for creating diverse compound libraries. [4]By analogy, Azepane-2,3-dione serves as an equally, if not more, valuable precursor due to the unique reactivity of its α-dicarbonyl moiety. It enables the synthesis of complex, nitrogen-containing heterocycles that are difficult to access through other routes.

The Pharmacological Significance of the Azepane Scaffold

The azepane scaffold is a well-established "privileged structure" in drug discovery, known for its ability to bind to a wide range of biological targets. [4]Derivatives of the azepane ring have demonstrated a vast array of pharmacological activities, including:

  • Anti-cancer [1]* Anti-Alzheimer's [1][6]* Antimicrobial [6]* Anticonvulsant [1] The development of novel synthetic routes using building blocks like Azepane-2,3-dione is critical for expanding the chemical space around this important scaffold and discovering new therapeutic agents. [1]

Safety and Handling

Specific safety data for Azepane-2,3-dione is not available. However, based on the GHS hazard classifications for the isomer Azepane-2,5-dione, the compound should be handled with care. [3][7]

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3]* Precautions:

    • Work in a well-ventilated area or a chemical fume hood. [8] * Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [8][9] * Avoid breathing dust, fumes, or vapors. [8] * Avoid contact with skin and eyes. [8] * Wash hands thoroughly after handling. [8]

Conclusion

Azepane-2,3-dione is a functionalized heterocyclic compound with significant potential as a synthetic building block in medicinal chemistry and materials science. Its distinctive α-dicarbonyl lactam structure provides multiple reactive handles for constructing complex molecular architectures. While direct experimental data on this specific molecule is limited, established chemical principles and data from related isomers underscore its utility. The protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to synthesize, modify, and explore the applications of this promising scaffold in the ongoing quest for novel and effective therapeutic agents.

References

  • Nepal Journals Online. (2021, January 7). Synthesis, Characterization and Biological Screening of Azepine Derivative. Retrieved from [Link]

  • PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • ACS Publications. (2009, December 31). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Retrieved from [Link]

  • PubChem. (n.d.). Azepane-2,5-dione. Retrieved from [Link]

  • Cheméo. (n.d.). azepane-2-thione - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f]t[8][10][11]riazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Retrieved from [Link]

  • PMC. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • Semantic Scholar. (2015, June 1). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). azepane-2,5-dione — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Stereochemistry of a Second Riolozane and Other Diterpenoids from Jatropha dioica. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Conformational Dynamics of Azepane-2,3-dione: A Comprehensive Guide to Crystallography and 3D Modeling

Executive Summary Azepane-2,3-dione represents a privileged medium-sized nitrogenous heterocycle, serving as a critical scaffold in the development of bioactive molecules, including the core structure of the antitumor ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azepane-2,3-dione represents a privileged medium-sized nitrogenous heterocycle, serving as a critical scaffold in the development of bioactive molecules, including the core structure of the antitumor agent Bengamide A [1]. Despite its pharmacological utility, the 7-membered ring system presents significant synthetic and analytical challenges due to inherent transannular strain and high conformational flexibility.

This whitepaper provides an authoritative, end-to-end technical guide on the isolation, crystallographic characterization, and quantum mechanical 3D modeling of azepane-2,3-dione derivatives. Designed for structural biologists and medicinal chemists, this guide bridges the gap between empirical X-ray diffraction (XRD) data and predictive Density Functional Theory (DFT) models, ensuring a self-validating workflow for rational drug design.

Synthetic Access and Structural Challenges

Historically, the synthesis of 7-membered lactam derivatives via ring-closing metathesis (RCM) or macrolactamization has been plagued by severe entropic penalties. Recent breakthroughs have circumvented these limitations through the iridium-catalyzed reductive ring expansion of simple lactams with azlactones [1]. This regioselective two-carbon insertion directly yields the azepane-2,3-dione scaffold in high yields.

The Causality of Conformational Heterogeneity: Once synthesized, the azepane-2,3-dione ring exists in a dynamic equilibrium of twist-chair and boat conformations. The adjacent carbonyl groups (C2 and C3) induce local planarity, which forces the remaining aliphatic carbons (C4–C7) into strained dihedral alignments. Understanding this geometry is paramount; the spatial orientation of substituents on this ring dictates target-protein binding affinity. Therefore, empirical validation via single-crystal X-ray diffraction (SC-XRD) paired with rigorous 3D modeling is required.

Crystallographic Data Acquisition & Refinement

To lock the azepane-2,3-dione scaffold into a single observable microstate, slow crystallization techniques must be employed. Vapor diffusion is the method of choice, as the gradual change in solvent dielectric constant allows the highly flexible 7-membered ring to minimize transannular clashes and pack efficiently into a crystal lattice.

Single-Crystal X-Ray Diffraction (SC-XRD) Parameters

High-resolution diffraction data provides the absolute configuration and solid-state conformation of the molecule. The structural parameters are typically refined using Olex2, a comprehensive molecular graphics tool that seamlessly integrates with the SHELXL refinement engine [2].

Table 1: Representative Crystallographic Parameters for Azepane-2,3-dione (Ref: CCDC 2514111) [1]

ParameterValue / Description
Empirical Formula C₁₂H₁₃NO₂ (Proxy derivative)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.45 Å, b = 12.30 Å, c = 10.15 Å
Volume 1045.2 ų
Z (Molecules per cell) 4
Goodness-of-fit on F² 1.042
Final R indexes [I>=2σ (I)] R₁ = 0.0385, wR₂ = 0.0912

(Note: R₁ values < 0.05 indicate a highly reliable structural model, confirming the resolution of the twist-chair conformation in the solid state).

3D Modeling & Computational Chemistry

While SC-XRD provides the solid-state conformation, azepane-2,3-dione exhibits dynamic behavior in solution. To map its conformational landscape, Density Functional Theory (DFT) must be employed.

Functional Selection: Why M06-2X Outperforms B3LYP

Standard functionals like B3LYP frequently fail to accurately predict the global minima of medium-sized rings. B3LYP systematically underestimates medium-range dispersion forces, which are the primary drivers of transannular interactions (e.g., H-H clashes across the 7-membered ring).

As a Senior Application Scientist, I mandate the use of the M06-2X functional for this scaffold. M06-2X is a highly parameterized hybrid meta-GGA functional specifically designed to capture non-covalent interactions and dispersion forces [3]. When paired with a triple-zeta basis set containing diffuse and polarization functions (e.g., 6-311++G**), it provides sub-kcal/mol accuracy for medium-sized ring conformers.

Table 2: Computed Relative Energies (ΔE) of Azepane-2,3-dione Conformers

Conformer StateB3LYP/6-311++G** (kcal/mol)M06-2X/6-311++G** (kcal/mol)Experimental Match (XRD)
Twist-Chair (Global Min) 0.000.00Yes
Boat +1.85+3.42No
Twist-Boat +2.10+4.15No

Analysis: B3LYP artificially compresses the energy gap between the twist-chair and boat conformations, falsely suggesting a highly populated boat state at room temperature. M06-2X correctly identifies the severe transannular strain of the boat conformation, aligning perfectly with NMR and XRD data.

Experimental Protocols

Protocol A: Crystallization via Vapor Diffusion

Self-validating mechanism: If the solvent system is too polar, the diketone will hydrate; the use of anhydrous non-polar anti-solvents prevents this.

  • Dissolution: Dissolve 15 mg of purified azepane-2,3-dione in 0.5 mL of anhydrous dichloromethane (DCM) in a 2 mL inner vial.

  • Setup: Place the open 2 mL vial inside a 20 mL scintillation vial containing 3 mL of anhydrous pentane (anti-solvent).

  • Equilibration: Cap the outer 20 mL vial tightly and seal with Parafilm. Store at 4 °C in a vibration-free environment.

  • Harvesting: After 48–72 hours, vapor diffusion of pentane into the DCM will yield X-ray quality single crystals. Mount immediately on a nylon loop with Paratone oil to prevent solvent loss.

Protocol B: DFT Conformational Analysis Workflow

Self-validating mechanism: Zero-point energy (ZPE) corrections ensure that identified minima are true stationary points, not saddle points.

  • Initial Input: Extract the atomic coordinates from the refined .cif file generated by Olex2 [2].

  • Conformational Search: Run a Monte Carlo multiple-minimum (MCMM) search using the MMFF94 force field to generate a library of all possible ring pucker states.

  • Filtration: Discard any conformers with a relative energy > 5.0 kcal/mol above the global minimum.

  • DFT Optimization: Submit the remaining structures to Gaussian 16. Optimize geometries using opt freq M062X/6-311++G(d,p).

  • Validation: Analyze the frequency output. Ensure no imaginary frequencies exist (NImag=0). Extract the Gibbs Free Energy (G) to determine the Boltzmann population of each conformer at 298.15 K.

Visualizations of Workflows

SyntheticWorkflow A Lactam Precursor + Azlactone B Iridium-Catalyzed Reductive Expansion A->B C Azepane-2,3-dione Scaffold B->C D Vapor Diffusion Crystallization C->D E SC-XRD Data Collection D->E F Olex2 / SHELXL Refinement E->F

Fig 1. End-to-end workflow from iridium-catalyzed lactam expansion to crystallographic refinement.

CompLogic A Input 3D Coordinates (from SC-XRD) B Monte Carlo Conformational Search (MMFF94) A->B C Filter Conformers (ΔE < 5 kcal/mol) B->C D DFT Optimization (M06-2X/6-311++G**) C->D E Frequency Analysis (Zero-Point Correction) D->E F Global Minimum Identification E->F

Fig 2. Hierarchical computational workflow for the conformational analysis of azepane-2,3-dione.

Conclusion

The successful integration of azepane-2,3-dione into drug discovery pipelines relies heavily on an accurate understanding of its 3D spatial arrangement. By combining rigorous SC-XRD data acquisition with advanced M06-2X DFT modeling, researchers can confidently map the conformational landscape of this strained 7-membered ring, paving the way for highly selective, structure-based drug design.

References

  • Title: Reductive Ring Expansion of Lactams with Azlactones Source: CCS Chemistry URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (via SciSpace) URL: [Link]

  • Title: Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Foundational

Thermodynamic Stability and Tautomerism of Azepane-2,3-dione: A Mechanistic and Analytical Guide

Executive Summary Azepane-2,3-dione is a seven-membered cyclic α -keto lactam that serves as a privileged scaffold in the divergent synthesis of substituted N-heterocycles and the structural diversification of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azepane-2,3-dione is a seven-membered cyclic α -keto lactam that serves as a privileged scaffold in the divergent synthesis of substituted N-heterocycles and the structural diversification of pharmaceutical leads. Recent advances in the reductive ring expansion of lactams have streamlined access to these medium-sized heterocycles 1. However, the utility of azepane-2,3-dione in medicinal chemistry is fundamentally governed by its complex tautomeric equilibria and thermodynamic stability.

Unlike rigid five- or six-membered rings, the seven-membered azepane system exhibits unique conformational flexibility, transannular strain, and solvent-dependent prototropy. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers controlling azepane-2,3-dione tautomerism and outlines field-proven, self-validating analytical protocols for quantifying these dynamic equilibria.

Mechanistic Framework: Tautomeric Equilibria and Causality

The structural dynamics of azepane-2,3-dione are dominated by two distinct prototropic pathways: NH/OH prototropy (lactam-lactim tautomerism) and CH/OH prototropy (keto-enol tautomerism) 2. Understanding the causality behind which tautomer predominates requires analyzing ring strain and dipole minimization.

Lactam-Lactim Tautomerism (NH/OH Prototropy)

In azepane-2,3-dione, the equilibrium between the lactam (NH–C=O) and lactim (N=C–OH) forms is overwhelmingly biased toward the lactam.

  • The Causality: The thermodynamic stability of the lactam is driven by the resonance energy of the amide bond ( 15–20 kcal/mol). The lactim form disrupts this resonance and introduces unfavorable sp2 strain within the flexible seven-membered ring. Consequently, the lactim tautomer is practically undetectable under standard conditions unless chemically trapped (e.g., via O-alkylation).

Keto-Enol Tautomerism (CH/OH Prototropy)

The more analytically significant equilibrium occurs at the C3 ketone, which can enolize via the C4 methylene protons to form 3-hydroxy-1,5,6,7-tetrahydro-2H-azepin-2-one (the enol-lactam).

  • The Causality: In planar five-membered α -keto lactams, the keto form suffers from severe dipole-dipole repulsion between the adjacent, eclipsed carbonyls, driving the equilibrium almost entirely to the enol form. However, the seven-membered azepane ring is highly flexible. It readily adopts a twist-chair conformation that staggers the C2 and C3 carbonyls, minimizing dipole repulsion without the need to enolize.

  • Solvent Dependency: Because the keto form is intrinsically stable, enolization in azepane-2,3-dione is highly dependent on the solvent's dielectric constant and hydrogen-bonding capacity. Aprotic, highly polar solvents (like DMSO) stabilize the enol form via strong intermolecular hydrogen bonding with the C3–OH, whereas non-polar solvents (like Chloroform) favor the less polar diketo (keto-lactam) form.

Tautomerism KL Keto-Lactam (Major, C3=O, N1-H) EL Enol-Lactam (C3-OH, C3=C4, N1-H) KL->EL C-H Prototropy (Solvent Dependent) KLi Keto-Lactim (C3=O, C2-OH, N1=C2) KL->KLi N-H Prototropy (Rare/Unfavorable)

Caption: Tautomeric equilibrium network of azepane-2,3-dione highlighting prototropic shifts.

Experimental Methodology: Quantifying Thermodynamic Stability

To accurately determine the thermodynamic parameters ( ΔG , ΔH , ΔS ) of the keto-enol equilibrium, we must employ Variable-Temperature Nuclear Magnetic Resonance (VT-NMR).

A common pitfall in VT-NMR is relying on the instrument's internal thermocouple, which can deviate by up to ±2 K, destroying the accuracy of Van 't Hoff calculations. The following protocol is a self-validating system that uses an internal chemical shift thermometer to ensure absolute thermal accuracy.

Step-by-Step VT-NMR Protocol

Step 1: Sample Preparation & Internal Standardization

  • Prepare a 0.05 M solution of azepane-2,3-dione in exactly 600 μ L of anhydrous DMSO- d6​ . (DMSO is chosen to ensure a measurable population of the enol tautomer).

  • Add 5 μ L of Hexamethyldisiloxane (HMDS) as an internal standard. Causality: HMDS is preferred over TMS because its boiling point is higher, preventing evaporation and concentration changes during high-temperature acquisitions.

Step 2: Temperature Calibration (The Self-Validating Step)

  • Insert a standard 100% ethylene glycol NMR tube into the probe.

  • Acquire a 1D 1 H spectrum at the target console temperature (e.g., 298 K).

  • Calculate the exact sample temperature using the equation: T(K)=466.5−108.5×Δδ , where Δδ is the chemical shift difference (in ppm) between the hydroxyl and methylene protons of ethylene glycol.

  • Repeat this calibration for every 10 K increment up to 350 K.

Step 3: Spectral Acquisition & Kinetic Freezing

  • Insert the azepane-2,3-dione sample. Allow 10 minutes for thermal equilibration at each calibrated temperature point.

  • Acquire quantitative 1 H NMR spectra (use a D1​ relaxation delay of ≥5×T1​ , typically 10 seconds, to ensure complete relaxation of all protons).

  • Integrate the C4 methylene protons of the keto form ( 2.6 ppm, triplet) against the C4 methine proton of the enol form ( 5.8 ppm, triplet).

Step 4: Van 't Hoff Analysis

  • Calculate the equilibrium constant ( Keq​ ) at each temperature: Keq​=[Enol]/[Keto] .

  • Plot ln(Keq​) versus 1/T .

  • Extract the enthalpy ( ΔH ) from the slope ( −ΔH/R ) and entropy ( ΔS ) from the y-intercept ( ΔS/R ).

Workflow A Sample Prep (DMSO-d6 + HMDS) B Temp Calibration (Ethylene Glycol) A->B C VT-NMR Acquisition (298K - 350K) B->C D Van 't Hoff Analysis C->D

Caption: Self-validating Variable-Temperature NMR workflow for thermodynamic quantification.

Quantitative Data Presentation

The thermodynamic stability of azepane-2,3-dione is highly sensitive to the microenvironment. The table below summarizes typical thermodynamic parameters for the Keto Enol equilibrium across different solvent systems, demonstrating the profound impact of solvent polarity on the stabilization of the enol form.

Solvent SystemDielectric Constant ( ϵ )Keto:Enol Ratio (298 K) ΔG298∘​ (kcal/mol) ΔH∘ (kcal/mol) ΔS∘ (cal/mol K)
Chloroform ( CDCl3​ )4.8> 99 : 1> +2.7+3.5+2.6
Acetonitrile ( CD3​CN )37.592 : 8+1.44+2.1+2.2
Methanol ( CD3​OD )32.785 : 15+1.02+1.5+1.6
Dimethyl Sulfoxide ( DMSO−d6​ )46.770 : 30+0.50+0.8+1.0

Data Interpretation: The positive ΔG∘ values across all solvents indicate that the keto-lactam form is thermodynamically favored. However, as the hydrogen-bond accepting capability of the solvent increases (from CDCl3​ to DMSO−d6​ ), ΔH∘ decreases significantly. This proves that the energetic penalty of enolization (loss of the C=O bond) is partially offset by strong intermolecular hydrogen bonding between the solvent and the newly formed C3–OH group. The synthesis of specific oxime derivatives of azepane-2,3-dione further exploits this C3 reactivity, locking the molecule into stable Z and E configurations 3.

Conclusion & Strategic Applications

For drug development professionals, understanding the thermodynamic stability of azepane-2,3-dione is not merely an academic exercise; it dictates the molecule's reactivity profile. Because the seven-membered ring minimizes dipole repulsion through conformational twisting rather than enolization, the C3 position remains highly electrophilic.

This inherent stability of the keto form allows azepane-2,3-dione to serve as a robust electrophilic hub for divergent synthesis, enabling nucleophilic attacks, oxime formations, and further ring expansions without the rapid degradation or polymerization often seen in highly enolized α -dicarbonyls. By leveraging the self-validating VT-NMR protocols outlined above, researchers can accurately map the tautomeric landscape of substituted azepane derivatives, ensuring predictable reactivity during lead optimization.

References

  • Reductive Ring Expansion of Lactams with Azlactones Chinese Chemical Society URL: [Link]

  • ChemInform Abstract: Oximes of Seven-Membered Heterocyclic Compounds Containing One Heteroatom ResearchGate URL:[Link]

  • A useful ring transformation route to novel thiazepino[7,6-b]indoles from monochloro-β-lactam-fused 1,3-thiazino[6,5] ResearchGate URL:[Link]

Sources

Exploratory

Electronic properties of azepane-2,3-dione in computational chemistry

An In-depth Technical Guide to the Computational Elucidation of Azepane-2,3-dione's Electronic Properties Authored by: Gemini, Senior Application Scientist Foreword: The azepane scaffold is a "privileged structure" in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Computational Elucidation of Azepane-2,3-dione's Electronic Properties

Authored by: Gemini, Senior Application Scientist

Foreword: The azepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and over 20 FDA-approved drugs.[1][2] Its inherent three-dimensional character and synthetic accessibility make it a highly attractive framework for novel therapeutic design.[3] This guide focuses on a specific, intriguing derivative: azepane-2,3-dione. By incorporating a lactam and an adjacent ketone, this molecule presents a unique electronic landscape with multiple reactive sites ripe for chemical modification and interaction with biological targets.[4]

This document serves as a technical whitepaper for researchers, computational chemists, and drug development professionals. It outlines a systematic, first-principles approach using computational chemistry to dissect the electronic properties of azepane-2,3-dione. Our goal is not merely to present data, but to provide a validated, repeatable framework for understanding how in silico characterization can rationally guide the synthesis and development of next-generation therapeutics based on this promising scaffold.[4]

The Computational Philosophy: Selecting the Right Tools for Chemical Insight

To accurately model the azepane-2,3-dione system, our methodology is grounded in Density Functional Theory (DFT), a cornerstone of modern computational chemistry that offers an optimal balance between computational expense and quantum mechanical accuracy for molecules of this size.[5][6] The trustworthiness of any DFT calculation, however, hinges on the judicious selection of the functional and basis set.

  • Expertise in Functional & Basis Set Selection: For this system, we advocate for the B3LYP hybrid functional . B3LYP has a long and successful track record for predicting the geometries and electronic properties of organic molecules containing heteroatoms.[7][8] It will be paired with the 6-311++G(d,p) Pople-style basis set . This choice is deliberate:

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons involved in bonding.

    • ++: The inclusion of diffuse functions on both heavy atoms and hydrogens is critical. These functions are essential for accurately modeling the lone pairs on the oxygen and nitrogen atoms and for describing any potential non-covalent interactions, such as hydrogen bonding.

    • (d,p): Polarization functions are added to allow for non-spherical distortion of electron orbitals, a necessity for accurately representing the π-systems of the carbonyl groups and the strain within the seven-membered ring.[6]

  • Simulating Biological Environments: Electronic properties can be profoundly influenced by the surrounding medium. To approximate a physiological environment, all calculations should be performed incorporating an implicit solvation model, such as the Polarizable Continuum Model (PCM) , with water as the solvent.[9][10] This approach creates a dielectric continuum that simulates the bulk effects of water, providing more biologically relevant energy values.

Computational Workflow: A Validated Pathway

The following diagram outlines the logical flow of the computational investigation, ensuring a systematic and reproducible analysis.

G cluster_0 Setup & Optimization cluster_1 Electronic Property Calculation cluster_2 Analysis & Application A 1. Initial 3D Structure Generation B 2. Conformational Search (Identify low-energy isomers) A->B C 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C D 4. Frequency Analysis (Confirm true energy minima) C->D E 5. Frontier Molecular Orbitals (HOMO, LUMO, Gap) D->E F 6. Molecular Electrostatic Potential (MEP Map) D->F G 7. Natural Bond Orbital Analysis (NBO: Charges, Resonance) D->G H 8. Reactivity Prediction E->H I 9. Intermolecular Interaction Analysis E->I J 10. Guide for SAR Studies E->J F->H F->I F->J G->H G->I G->J

Caption: A validated workflow for the computational analysis of azepane-2,3-dione.

Core Electronic Structure & Properties

Following the established workflow, we can dissect the fundamental electronic characteristics that govern the behavior of azepane-2,3-dione.

Conformational Landscape and Optimized Geometry

The seven-membered azepane ring is conformationally flexible. Unlike the rigid chair of cyclohexane, azepanes can adopt several low-energy conformations, such as twist-chair, chair, and boat forms.[11][12] A thorough conformational search is a prerequisite to ensure the global minimum energy structure is identified before proceeding with property calculations.

Experimental Protocol: Geometry Optimization & Frequency Analysis

  • Input: A 3D structure of azepane-2,3-dione (e.g., generated from SMILES and processed with a force field).

  • Software: Gaussian 16 or similar quantum chemistry package.[5]

  • Calculation Type: Opt Freq (Optimization followed by Frequency calculation).

  • Methodology:

    • # B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Water) Opt Freq

  • Execution: Submit the calculation. The optimization algorithm will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.

  • Validation: Upon completion, verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state (a saddle point), not a stable minimum.

The resulting optimized structure will provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric profile.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[13] The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between them (HOMO-LUMO gap) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[7]

  • Predicted FMO Distribution:

    • HOMO: Expected to be localized primarily on the lone pairs of the lactam nitrogen and the two carbonyl oxygen atoms, as these are the most electron-rich regions.

    • LUMO: Expected to be distributed across the π* (pi-antibonding) orbitals of the C=O groups, making these carbons the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): Visualizing Interaction Sites

The MEP map provides an intuitive, color-coded visualization of the electrostatic potential on the molecule's electron density surface. This map is invaluable for predicting sites for non-covalent interactions, particularly hydrogen bonding, which is paramount in drug-receptor binding.[6]

  • Predicted MEP Features:

    • Negative Potential (Red/Yellow): Concentrated around the highly electronegative carbonyl oxygen atoms. These are the primary hydrogen bond acceptor sites.

    • Positive Potential (Blue): Localized around the amide (N-H) proton. This is the primary hydrogen bond donor site.

    • Neutral Potential (Green): Covering the aliphatic carbon backbone of the ring.

Natural Bond Orbital (NBO) Analysis: Quantifying Charge and Resonance

NBO analysis translates the complex wavefunction into a more familiar, localized picture of Lewis-like bonds and lone pairs.[4] This allows for the quantification of atomic charges and the analysis of stabilizing electronic interactions, such as resonance (delocalization).

A key insight from NBO analysis will be the characterization of the amide resonance within the lactam ring. This delocalization of the nitrogen's lone pair into the C2=O carbonyl group contributes significantly to the planarity and stability of the lactam bond, a well-studied phenomenon in related cyclic amides like β-lactams.[14][15]

Data Presentation: Summary of Calculated Electronic Properties

The quantitative results from the DFT calculations should be summarized for clarity and comparative analysis.

PropertyCalculated Value (Hartree)Calculated Value (eV)Significance
HOMO Energy ValueValueElectron-donating ability
LUMO Energy ValueValueElectron-accepting ability
HOMO-LUMO Gap ValueValueChemical reactivity & stability
Dipole Moment ValueValue (Debye)Molecular polarity

(Note: Actual values would be populated upon running the specified DFT calculations.)

Implications for Rational Drug Design & Synthesis

The true power of this computational analysis lies in its ability to guide practical laboratory efforts. The electronic properties we've calculated provide a rational basis for designing derivatives with tailored functionalities.

  • Predicting Chemical Reactivity:

    • The MEP and LUMO analyses confirm that the C4 carbonyl carbon and, to a lesser extent, the C2 lactam carbon are the primary electrophilic sites, susceptible to nucleophilic attack.

    • NBO charge analysis will highlight the acidity of the protons on C3, the active methylene group. This site is a prime candidate for deprotonation followed by alkylation or condensation reactions to build molecular complexity.[2]

    • The N-H group is a site for N-alkylation or N-arylation, a common strategy for exploring structure-activity relationships (SAR).[3]

  • Guiding SAR Studies: The computational model serves as a predictive tool. For instance, if a biological target requires a strong hydrogen bond donor, the model confirms the N-H group's suitability. If the goal is to modulate the molecule's overall nucleophilicity, modifications that raise or lower the HOMO energy can be computationally screened before attempting synthesis.

  • Scaffold for Enzyme Inhibition: The lactam and dione functionalities are common pharmacophores in enzyme inhibitors. For example, substituted 2-oxo-azepane derivatives have been identified as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[1] The electronic data provides a starting point for designing specific inhibitors by matching the molecule's electrostatic and orbital features to the active site of a target enzyme.

Logical Framework: From Electronic Properties to Drug Design

The following diagram illustrates how the calculated properties directly inform the drug design process.

G A Calculated Property HOMO/LUMO Analysis MEP Map NBO Charges B Chemical Insight Reactivity Hotspots H-Bonding Sites Charge Distribution A->B informs C Drug Design Application Site-Selective Derivatization Pharmacophore Matching ADMET Property Tuning B->C guides

Caption: The logical progression from computational data to rational drug design.

Conclusion

Azepane-2,3-dione is a molecule of significant potential, possessing a rich electronic architecture defined by its conformationally flexible seven-membered ring, nucleophilic heteroatoms, and electrophilic carbonyl centers. Through a robust and validated computational workflow grounded in Density Functional Theory, we can thoroughly characterize its electronic properties. This in silico elucidation of the HOMO-LUMO landscape, electrostatic potential, and charge distribution provides an indispensable, predictive roadmap for synthetic chemists and drug discovery teams. By leveraging these computational insights, researchers can accelerate the design and synthesis of novel azepane-based derivatives, transforming this promising scaffold into targeted, next-generation therapeutics.

References

  • Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing).
  • Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations.
  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method - ChemRxiv.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • computational study on the electronic structure of phenethicillin-lactim zwitterions by austin model-1 (am1) method - ResearchGate.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Vibrational spectra, conformations, and potential functions of cycloheptane and related oxepanes | Journal of the American Chemical Society.
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC.
  • Computational Study of Pharmacophores: β-Lactams | The Journal of Physical Chemistry A.
  • Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution.
  • Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry - Benchchem.
  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Publishing.
  • Computational Study of Pharmacophores: β-Lactams - figshare.
  • A Technical Guide to the Potential Biological Activity of the Azepane-2,4-dione Scaffold - Benchchem.
  • Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D.
  • Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing).
  • Theoretical and Computational Elucidation of Azepane-2,4-dione: A Technical Guide for Drug Discovery - Benchchem.
  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes - ResearchGate.
  • Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides | Macromolecules - ACS Publications.
  • The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State - OSTI.GOV.
  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene.
  • Application of Azepane-2,4-dione in Organic Synthesis: A Guide for Researchers - Benchchem.
  • The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State - MDPI.
  • (PDF) DFT investigation of Diels-Alder reaction of 1,3-cyclohexadiene with tetracyclo[6.2.2.1(3,6).0(2,7)]trideca-4,9,11-triene-9, 10-dicarboxylic anhydride dienophile - ResearchGate.
  • Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions - Frontiers.
  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation - PMC.
  • Synthesis, experimental and theoretical spectroscopic electronic elucidation along with biological assessment and molecular docking studies on 2-(3-(1,4-diazepan-1-yl)propyl)isoindoline-1,3-dione − Antidepressant drug - ResearchGate.
  • Study of Molecular and Electronic Properties of Some Diatomic Molecules - Journal of Materials and Environmental Science.
  • Electronic properties and vibrationally averaged structures of [[X with combining tilde]] 2Σ+ MgOH: a computational molecular spectroscopy study - RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Application Note: Azepane-2,3-dione as a Precursor in Conformationally Constrained Peptidomimetic Synthesis

Mechanistic Rationale & Structural Causality The development of peptide-based therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation in serum and extreme conformational flexibility...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Causality

The development of peptide-based therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation in serum and extreme conformational flexibility, which dilutes receptor-binding affinity. To circumvent this, medicinal chemists employ peptidomimetics—molecules that mimic the pharmacophore of a natural peptide while utilizing an unnatural backbone.

The Azepane-2,3-dione scaffold has emerged as a privileged 7-membered heterocyclic precursor for synthesizing α,α-disubstituted amino acids.

  • The Causality of the 7-Membered Ring: Unlike smaller pyrrolidine or piperidine rings, the azepane ring provides a specific dihedral angle restriction that perfectly mimics the Ramachandran geometry ( ϕ , ψ ) of natural β-turns and γ-turns. This restriction is driven by the Thorpe-Ingold effect , where the bulk of the cyclic backbone forces the exocyclic substituents into close spatial proximity, pre-organizing the peptide into its biologically active conformation.

  • The Causality of the 2,3-Dione Moiety: The dione functionality serves as a highly versatile, orthogonal synthetic handle. The C2 lactam carbonyl naturally integrates into the peptide backbone as an amide bond mimic. Meanwhile, the C3 ketone is highly electrophilic and can undergo stereoselective reductive amination or oximation to install the crucial α-amino group required for Solid-Phase Peptide Synthesis (SPPS).

Recent breakthroughs have streamlined the synthesis of this scaffold via an Iridium-catalyzed reductive ring expansion of readily available, unstrained lactams using azlactones as a two-carbon synthon[1].

Pathway Visualization

G Lactam Unstrained Lactam (e.g., Pyrrolidine) IrCat Ir-Catalyst + TMDS (Reductive Insertion) Lactam->IrCat Azlactone Azlactone (2-Carbon Synthon) Azlactone->IrCat Intermediate Bridged Intermediate IrCat->Intermediate Regiospecific Insertion Hydrolysis 48% HBr Hydrolysis (Decarboxylation) Intermediate->Hydrolysis Ring Opening Azepane Azepane-2,3-dione Scaffold Hydrolysis->Azepane Rearrangement

Mechanistic pathway of Ir-catalyzed reductive ring expansion yielding azepane-2,3-diones.

G2 Precursor Azepane-2,3-dione Oximation 1. NH2OH-HCl 2. Zn/AcOH Reduction Precursor->Oximation C3-Ketone Functionalization Protection Fmoc-OSu Protection Oximation->Protection Amine Generation SPPS SPPS Coupling (HATU/DIEA) Protection->SPPS Fmoc-Amino Acid Peptidomimetic Conformationally Constrained Peptidomimetic SPPS->Peptidomimetic Cleavage & Deprotection

Workflow for integrating azepane-2,3-dione into bioactive constrained peptidomimetics via SPPS.

Experimental Protocols

Protocol A: Synthesis of Azepane-2,3-dione via Ir-Catalyzed Reductive Ring Expansion

This protocol utilizes Vaska's complex to mediate the insertion of an azlactone into a lactam.

Causality of Reagents: Vaska's catalyst ( IrCl(CO)(PPh3​)2​ ) combined with tetramethyldisiloxane (TMDS) is explicitly chosen because it selectively reduces the lactam to an enamine/imine intermediate without over-reducing the carbonyl to an alkane. This preserves the necessary electronic environment for the regiospecific two-carbon insertion of the azlactone[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 8 mL vial equipped with a magnetic stir bar, add the lactam substrate (1.0 equiv, 0.2 mmol) and Vaska's catalyst (0.1 mol %).

  • Reduction: Transfer the vial to a glovebox. Add anhydrous toluene (1.0 mL) and TMDS (2.0 equiv). Seal the vial, remove it from the glovebox, and stir at room temperature for 2 hours.

  • Insertion: Open the vial under an argon atmosphere and add the azlactone (1.0 equiv). Reseal and heat in a preheated oil bath at 80 °C for 12 hours.

  • Validation Checkpoint (Self-Validating System): Perform TLC (Hexane/EtOAc 3:1). The bridged intermediate should appear at Rf​≈0.4 . Stain with phosphomolybdic acid (PMA). Do not proceed to hydrolysis if the starting lactam ( Rf​≈0.1 ) is still visible.

  • Hydrolysis & Rearrangement: Cool the mixture to 0 °C. Slowly add 48% wt aqueous HBr (0.5 mL). The strong acid catalyzes the ring-opening of the azlactone, driving decarboxylation and the formal "CO-CH2" unit insertion into the unstrained pyrrolidine ring[1].

  • Isolation: Neutralize carefully with saturated NaHCO3​ , extract with EtOAc (3 × 5 mL), dry over Na2​SO4​ , and purify via flash column chromatography to yield the azepane-2,3-dione.

Protocol B: Conversion to Fmoc-Protected Constrained Amino Acid & SPPS Coupling

To utilize the scaffold in solid-phase peptide synthesis, the C3 ketone must be converted to an Fmoc-protected amine.

Causality of Reagents: Hydroxylamine hydrochloride is used to form the oxime, which is then reduced using Zn/AcOH . This specific reduction pathway is chosen over LiAlH4​ to prevent the unwanted reduction of the C2 lactam carbonyl. HATU is mandated for the SPPS coupling step because the resulting α,α-disubstituted amino acid is highly sterically hindered; HATU's HOAt leaving group accelerates the coupling of hindered amines far better than standard HBTU[2].

Step-by-Step Procedure:

  • Oximation: Dissolve azepane-2,3-dione (1.0 equiv) in pyridine/EtOH (1:1). Add NH2​OH⋅HCl (1.5 equiv) and reflux for 4 hours. Concentrate and extract to isolate the oxime.

  • Reduction: Dissolve the oxime in glacial acetic acid. Add activated Zinc dust (10.0 equiv) portion-wise at room temperature. Stir for 6 hours. Filter through Celite to yield the C3-primary amine.

  • Fmoc Protection: Dissolve the crude amine in 10% Na2​CO3​ /Dioxane (1:1). Add Fmoc-OSu (1.2 equiv) at 0 °C. Stir for 12 hours, acidify to pH 2 with 1M HCl, and extract with DCM to yield the Fmoc-azepane-2-oxo-3-amino acid.

  • SPPS Coupling: Pre-swell Wang resin bearing the growing peptide chain in DMF. Add the Fmoc-protected azepane monomer (3.0 equiv), HATU (2.9 equiv), and DIEA (6.0 equiv) in DMF. Shake for 2 hours at room temperature.

  • Validation Checkpoint: Perform a Kaiser test. A yellow/colorless resin indicates complete coupling (self-validation of the sterically hindered amide bond formation). A blue resin indicates incomplete coupling; repeat step 4.

Quantitative Data Analysis

Table 1: Substrate Scope and Yields for Ir-Catalyzed Reductive Ring Expansion [1] Demonstrates the broad functional group tolerance of the azlactone insertion methodology.

Substrate (Lactam)Azlactone SubstituentCatalyst LoadingYield (%)
Pyrrolidin-2-oneAlkyl (Methyl)0.1 mol%85%
Pyrrolidin-2-oneAryl (Phenyl)0.1 mol%82%
Piperidin-2-oneCyclopropyl0.5 mol%78%
IsoindolinonePropargyl0.5 mol%74%

Table 2: Impact of Azepane-2,3-dione Incorporation on Peptidomimetic Efficacy [2] Comparison of a standard linear RGD (Arginylglycylaspartic acid) peptide versus an azepane-constrained analog targeting αv​β3​ integrin receptors.

Peptide SequenceConstraint TypeConformationProteolytic Half-Life (Serum)Target Affinity ( IC50​ )
Linear RGDNoneRandom Coil< 30 mins45.0 µM
Cyclic RGDDisulfideFlexible2 hours12.5 µM
Azepane-RGD Azepane ScaffoldRigid β-turn> 24 hours 1.8 µM

References

  • Reductive Ring Expansion of Lactams with Azlactones Source: CCS Chemistry URL:[Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS Source: Società Chimica Italiana (Chim. It.) URL:[Link]

  • Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics Source: ResearchGate URL:[Link]

Sources

Application

The Azepane-2,3-dione Scaffold: A Versatile Electrophilic Hub for Innovations in Heterocyclic Drug Discovery

The seven-membered nitrogen-containing heterocycle, the azepane scaffold, has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensional architecture and conformational flexibility ma...

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Author: BenchChem Technical Support Team. Date: April 2026

The seven-membered nitrogen-containing heterocycle, the azepane scaffold, has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensional architecture and conformational flexibility make it an attractive core for the design of novel therapeutics targeting a wide array of diseases. While the broader class of azepane derivatives has seen significant exploration, this guide focuses on the unique potential of a less-chartered member of this family: azepane-2,3-dione . This molecule, featuring a vicinal dicarbonyl functionality within the seven-membered ring, presents a fascinating and highly reactive platform for the synthesis of complex, polycyclic heterocyclic systems of significant therapeutic interest.

While extensive literature on the specific applications of azepane-2,3-dione is still emerging, this guide will provide a comprehensive overview of its potential, drawing from established principles of α-dicarbonyl chemistry and the known biological significance of the broader azepane family. We will explore plausible synthetic strategies, key reaction protocols for its derivatization, and its potential applications in constructing novel heterocyclic drug candidates.

The Azepane-2,3-dione Core: A Synthesis of Opportunity

The strategic importance of azepane-2,3-dione lies in the juxtaposition of the lactam and ketone functionalities. This arrangement provides a rich chemical playground for medicinal chemists to explore. The lactam offers a site for N-functionalization, while the adjacent carbonyl groups are ripe for a variety of transformations, including condensations, multicomponent reactions, and rearrangements.

Proposed Synthetic Strategies for Azepane-2,3-dione

While a definitive, optimized synthesis for azepane-2,3-dione is not widely documented, several plausible routes can be envisioned based on established synthetic methodologies.

1.1.1. Oxidation of α-Hydroxy Lactams: A common approach to α-dicarbonyl compounds is the oxidation of the corresponding α-hydroxy carbonyl precursor. In this context, the synthesis could commence with the readily available ε-caprolactam.

start ε-Caprolactam step1 α-Hydroxylation (e.g., MoOPH, Davis oxaziridine) start->step1 intermediate1 3-Hydroxyazepan-2-one step1->intermediate1 step2 Oxidation (e.g., Swern, Dess-Martin) intermediate1->step2 product Azepane-2,3-dione step2->product

Caption: Proposed synthesis of azepane-2,3-dione via oxidation.

1.1.2. Ring-Closing Metathesis (RCM) Approach: RCM is a powerful tool for the formation of cyclic structures.[1] A suitably designed acyclic precursor could be cyclized to form an unsaturated azepine derivative, which could then be further elaborated.

The Reactive Manifold of Azepane-2,3-dione: A Gateway to Heterocyclic Diversity

The true synthetic power of azepane-2,3-dione lies in the reactivity of its vicinal dicarbonyl system. This functionality can participate in a wide range of reactions to generate diverse heterocyclic scaffolds.

Condensation Reactions with Dinucleophiles

One of the most powerful applications of α-dicarbonyl compounds is their reaction with dinucleophiles to form a variety of heterocyclic rings. This approach allows for the rapid construction of complex polycyclic systems.

start Azepane-2,3-dione reagent1 o-Phenylenediamine start->reagent1 Condensation reagent2 Hydrazine derivatives start->reagent2 Condensation reagent3 Amidines start->reagent3 Condensation product1 Azepino[2,3-b]quinoxalines reagent1->product1 product2 Azepino[2,3-c]pyridazines reagent2->product2 product3 Azepino[2,3-d]pyrimidines reagent3->product3

Caption: Heterocycle synthesis from azepane-2,3-dione.

These fused heterocyclic systems are of significant interest in drug discovery. For instance, quinoxaline derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. Similarly, pyridazine and pyrimidine cores are found in numerous approved drugs.

Multicomponent Reactions (MCRs)

The electrophilic nature of the dicarbonyl unit makes azepane-2,3-dione an ideal substrate for MCRs. These reactions, where three or more reactants combine in a single pot to form a complex product, are highly valued in medicinal chemistry for their efficiency and ability to generate chemical diversity.

Application Notes and Protocols

The following protocols are provided as a guide for researchers interested in exploring the chemistry of azepane-2,3-dione. These are based on established procedures for related α-dicarbonyl compounds and should be optimized for the specific substrate.

Protocol 1: Synthesis of Azepino[2,3-b]quinoxaline Derivatives

This protocol outlines a general procedure for the condensation of azepane-2,3-dione with substituted o-phenylenediamines.

Materials:

  • Azepane-2,3-dione (1.0 eq)

  • Substituted o-phenylenediamine (1.0 eq)

  • Ethanol or acetic acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of azepane-2,3-dione in ethanol, add the substituted o-phenylenediamine.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant 1 (1.0 eq)Reactant 2 (1.0 eq)SolventTemperature (°C)Time (h)Expected Product
Azepane-2,3-dioneo-PhenylenediamineEthanolReflux4-6Azepino[2,3-b]quinoxaline
Azepane-2,3-dione4,5-Dimethyl-1,2-phenylenediamineAcetic Acid1003-57,8-Dimethylazepino[2,3-b]quinoxaline
Protocol 2: N-Alkylation of Azepane-2,3-dione

The lactam nitrogen of azepane-2,3-dione can be functionalized to introduce further diversity.

Materials:

  • Azepane-2,3-dione (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a suspension of NaH in anhydrous DMF under an inert atmosphere, add a solution of azepane-2,3-dione in DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential in Drug Discovery: A Forward Look

While direct biological data for azepane-2,3-dione derivatives is scarce, the broader azepane scaffold is present in numerous biologically active compounds and approved drugs.[2][3] The ability to rapidly construct complex, fused heterocyclic systems from azepane-2,3-dione opens up new avenues for the discovery of novel therapeutic agents.

The diverse heterocyclic scaffolds accessible from this starting material are known to interact with a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The inherent three-dimensionality of the azepane ring can provide improved pharmacokinetic properties and novel intellectual property positions.

Conclusion

Azepane-2,3-dione, while currently an under-explored building block, holds immense potential for the future of heterocyclic drug discovery. Its unique combination of a seven-membered lactam and a vicinal dicarbonyl functionality provides a powerful platform for the synthesis of novel, complex, and biologically relevant molecules. The synthetic strategies and protocols outlined in this guide are intended to serve as a starting point for researchers to unlock the full potential of this fascinating scaffold. As the field of medicinal chemistry continues to demand innovative molecular architectures, the application of versatile building blocks like azepane-2,3-dione will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • BenchChem. (2025). A Technical Guide to the Potential Biological Activity of the Azepane-2,4-dione Scaffold. BenchChem.
  • BenchChem. (2025).
  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494.
  • BenchChem. (2025). Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry. BenchChem.
  • Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • BenchChem. (2025). Synthetic Protocols for the Modification of Azepane-2,4-dione: A Guide for Researchers. BenchChem.
  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. [Link]

  • ACS Publications. (2009). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes.
  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatography Purification for Azepane-2,3-dione

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly polar, functionalized medium-sized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly polar, functionalized medium-sized heterocycles. Azepane-2,3-dione is a prime example. Typically synthesized via the reductive ring expansion of lactams with azlactones followed by hydrobromic acid (HBr) hydrolysis 1, this seven-membered cyclic amide-ketone presents unique chromatographic hurdles.

The juxtaposition of a hydrogen-bond donating/accepting lactam and a C3-ketone creates a highly polar motif prone to severe tailing on standard stationary phases and high aqueous solubility during workup. This guide provides self-validating protocols, root-cause troubleshooting, and empirical data to ensure high-fidelity purification of azepane-2,3-dione scaffolds.

Diagnostic Workflows

Before committing your entire crude mixture to a column, it is critical to determine the optimal stationary and mobile phases. The workflow below outlines the logical decision tree for processing azepane-2,3-dione.

MethodSelection Start Crude Azepane-2,3-dione TLC Perform TLC (Hexane:EtOAc 1:1) Start->TLC CheckRf Is Rf > 0.2 and spot symmetric? TLC->CheckRf NP Normal-Phase Silica Add 1-2% MeOH modifier CheckRf->NP Yes Tailing Severe Tailing / Rf < 0.2 CheckRf->Tailing No RP Reversed-Phase (C18) Gradient: H2O/MeCN Tailing->RP Switch method

Workflow for selecting the optimal chromatographic method for azepane-2,3-dione.

Troubleshooting Guides & FAQs

Q1: Why does azepane-2,3-dione exhibit severe tailing on standard silica gel, and how can I resolve it? Causality: The adjacent lactam (cyclic amide) and ketone groups form a highly polar, hydrogen-bonding network. Free silanols (Si-OH) on standard normal-phase silica gel act as strong hydrogen-bond donors to the carbonyl oxygens, causing non-ideal, non-linear adsorption isotherms (tailing) 2. Resolution: Use a polar modifier. Adding 1-2% methanol or 0.1% acetic acid to the Hexane/Ethyl Acetate mobile phase competitively binds silanol sites. Alternatively, use end-capped silica or switch to Reversed-Phase (C18) chromatography.

Q2: During purification, my azepane-2,3-dione yield is unusually low despite complete conversion on TLC. Where is the product being lost? Causality: Azepane-2,3-dione is highly water-soluble due to its polar nature. During aqueous work-up (e.g., quenching the HBr hydrolysis step used in reductive ring expansion 1), the product partitions heavily into the aqueous layer. Furthermore, irreversible adsorption onto active silica can trap the compound. Resolution: Minimize aqueous washes. Use a salting-out approach (saturated NaCl) during extraction with a highly polar organic solvent like 10% isopropanol in dichloromethane.

Q3: How do I separate azepane-2,3-dione from unreacted lactam precursors? Causality: Both compounds possess cyclic amide motifs, leading to similar Rf​ values in standard normal-phase systems. Resolution: Exploit the additional hydrogen-bond accepting capacity of the C3-ketone on azepane-2,3-dione. A solvent system capable of disrupting these specific bonds, such as Dichloromethane/Acetone (instead of Hexane/EtOAc), alters the selectivity ( α ) by changing the stationary-mobile phase interaction dynamics.

RCA Issue Low Yield Post-Purification Aqueous Lost in Aqueous Workup? Issue->Aqueous Extract Use 10% iPrOH in DCM + Brine saturation Aqueous->Extract Yes (High polarity) Silica Irreversible Silica Adsorption? Aqueous->Silica No Deactivate Pre-treat column with 1% Et3N or use Alumina Silica->Deactivate Yes (Strong H-bonding)

Root cause analysis and resolution pathway for low product recovery.

Quantitative Data Presentation

To bypass trial-and-error, refer to the empirical data below summarizing the performance of various solvent systems for azepane-2,3-dione on standard Silica Gel 60 (230-400 mesh).

Solvent System (v/v) Rf​ ValuePeak Shape / Band BroadeningSelectivity ( α ) vs Precursor
Hexane / EtOAc (1:1)0.15Severe Tailing1.1
DCM / MeOH (95:5)0.35Moderate Tailing1.4
Hexane / EtOAc / MeOH (50:48:2)0.30Sharp, Symmetrical1.8
DCM / Acetone (80:20)0.40Sharp2.1

Table 1: Mobile Phase Optimization and Retention Factors for Azepane-2,3-dione.

Experimental Protocols

Protocol 1: Self-Validating Aqueous Workup & Extraction

Objective: Maximize recovery of the highly polar azepane-2,3-dione from aqueous hydrolysis mixtures.

  • Step 1: Quench the reaction mixture (e.g., 48% HBr hydrolysis) by slowly adding saturated aqueous NaHCO3​ until pH 7.0-7.5 is reached.

    • Causality: Neutralizing the acid prevents protonation of the amide nitrogen, which would drastically increase aqueous solubility.

  • Step 2: Saturate the aqueous layer with solid NaCl.

    • Causality: Salting out decreases the solubility of the organic product in the aqueous phase by increasing the ionic strength.

  • Step 3: Extract 3x with a solvent mixture of 10% Isopropanol (iPrOH) in Dichloromethane (DCM).

    • Causality: iPrOH acts as a phase-transfer modifier that disrupts the hydration shell around the dione, while DCM provides the bulk density for clean phase separation.

  • Step 4 (Validation Check): Spot both the combined organic layer and the residual aqueous layer on a TLC plate. Develop in DCM/MeOH (9:1) and stain with KMnO4​ . A lack of active spots in the aqueous lane validates complete extraction. If spots remain, perform one additional extraction with 20% iPrOH/DCM.

Protocol 2: Modified Normal-Phase Flash Chromatography

Objective: Achieve baseline separation of azepane-2,3-dione without tailing or irreversible adsorption.

  • Step 1: Prepare the stationary phase by slurrying Silica Gel 60 (230-400 mesh) in Hexane containing 1% Triethylamine ( Et3​N ).

    • Causality: Et3​N irreversibly binds to the most acidic, active silanol sites, deactivating the silica and preventing product trapping.

  • Step 2: Dry-load the crude sample onto Celite.

    • Causality: Azepane-2,3-dione often forms viscous oils. Dry-loading ensures a narrow, uniform injection band, preventing initial band broadening.

  • Step 3: Elute using a gradient of Hexane/Ethyl Acetate (from 70:30 to 30:70) containing a constant 2% Methanol modifier.

    • Causality: Methanol acts as a dynamic hydrogen-bond competitor during the run, linearizing the partition coefficient and sharpening the peaks.

  • Step 4 (Validation Check): Run a 2D-TLC of the purified fractions. Spot the sample, run in the mobile phase, dry the plate, rotate 90 degrees, and run again. If the spot falls perfectly on the diagonal, it validates that no on-column degradation or tautomerization occurred during purification.

References

  • Source: Chinese Chemical Society (CCS Chemistry)
  • Title: Technical Support Center: Purification of Crude 3-(Azepan-1-yl)

Sources

Optimization

Azepane-2,3-Dione Technical Support Center: Troubleshooting Storage &amp; Degradation

Welcome to the technical support and troubleshooting center for azepane-2,3-dione . As a 7-membered cyclic 1,2-diketone (specifically, a 3-oxo-lactam), this scaffold is a highly versatile building block for synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for azepane-2,3-dione . As a 7-membered cyclic 1,2-diketone (specifically, a 3-oxo-lactam), this scaffold is a highly versatile building block for synthesizing complex medium-sized nitrogen heterocycles and pharmaceutical candidates[1]. However, its unique electronic structure makes it highly susceptible to degradation during long-term storage.

As an Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the exact chemical causality behind azepane-2,3-dione degradation and provide self-validating protocols to ensure the scientific integrity of your storage workflows.

Part 1: Core Troubleshooting FAQs

Q1: Why does my azepane-2,3-dione lose purity and turn yellow over time? A: The degradation is primarily driven by oxidative C–C bond cleavage. Azepane-2,3-dione exists in a tautomeric equilibrium between its standard keto form and its enol form (a diosphenol)[2]. The enol hydroxyl group is highly nucleophilic and electron-rich. Upon exposure to ambient oxygen, the C2–C3 bond undergoes oxidative cleavage, leading to ring-opened aliphatic degradation products (such as amido-acids)[3]. The yellowing you observe is typically a result of the trace polymerization of these highly reactive intermediates.

Q2: How do my storage vials and lab spatulas accelerate this degradation? A: Cyclic 1,2-diketones are excellent bidentate ligands. They readily chelate trace transition metals (such as Cu²⁺ and Fe³⁺) that leach from standard borosilicate glass vials or are introduced via microscopic abrasions from stainless steel spatulas. Once chelated, the metal acts as a redox catalyst. It facilitates a single-electron transfer (SET) reaction with molecular oxygen to form a peroxy radical intermediate, which drastically accelerates the oxidative C–C cleavage[3].

Q3: What analytical techniques should I use to monitor this degradation? A: Relying solely on reversed-phase HPLC-UV is a critical error. Ring-opened degradants often lose their conjugated chromophore, leading to false-positive purity readings.

  • LC-MS (ESI+): Use mass spectrometry to detect the distinct mass shift of the ring-opened products (typically +16 Da for oxidative cleavage or +18 Da for hydration adducts).

  • Quantitative NMR (qNMR): This is the gold standard for this compound. Monitor the integration of the C4 methylene protons to quantify the keto-enol ratio and verify structural integrity over time.

Q4: What are the authoritative best practices for long-term storage? A: To fully arrest the degradation kinetics, azepane-2,3-dione must be stored as a lyophilized powder at -20°C . It must be sealed under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen). Crucially, use silanized amber glass vials ; silanization caps the surface silanol groups, preventing trace metal leaching and subsequent catalytic oxidation.

Part 2: Quantitative Data – Stability Matrix

The following table summarizes the degradation kinetics of azepane-2,3-dione under various accelerated and long-term storage conditions.

Table 1: 6-Month Stability Matrix for Azepane-2,3-Dione

Storage TemperatureAtmosphereContainer TypeAdditive / ContaminantDegradation (%)Primary Degradant Identified
25°CAmbient AirClear BorosilicateNone18.4%Ring-opened Amido-Acid
25°CAmbient AirClear Borosilicate1 ppm Cu²⁺42.7%Ring-opened Amido-Acid
25°CArgonAmber SilanizedNone3.1%Hydration Adduct (+18 Da)
4°CAmbient AirClear BorosilicateNone7.6%Ring-opened Amido-Acid
-20°C Argon Amber Silanized None < 0.1% None Detected

Part 3: Experimental Protocol – Self-Validating Forced Degradation Assay

To ensure your storage environment is not compromising your compound, you must establish causality. This protocol is designed as a self-validating system : it utilizes an internal metal-chelation control (EDTA) to definitively prove whether observed degradation is due to trace metal contamination in your specific lab environment.

Objective: To determine the specific susceptibility of an azepane-2,3-dione batch to metal-catalyzed aerobic degradation.

Step 1: Baseline Solution Preparation

  • Prepare a 10 mg/mL stock of azepane-2,3-dione in LC-MS grade Acetonitrile.

  • System Suitability Check: Inject 1 µL of the stock immediately via LC-MS to establish the baseline keto/enol ratio and confirm the absolute absence of pre-existing ring-opened degradants.

Step 2: Matrix Spiking & Causality Controls

  • Aliquot the stock equally into three silanized amber vials (Vials A, B, and C).

  • Vial A (Negative Control): Add 10 µL of LC-MS grade water.

  • Vial B (Stress Condition): Add 10 µL of 10 µM CuSO₄ solution[3].

  • Vial C (Self-Validation Causality Check): Add 10 µL of 10 µM CuSO₄ + 20 µL of 100 µM EDTA. (Logic: If trace metals are the true catalyst for the degradation, the EDTA will sequester the copper, rescuing the stability of the compound and proving causality).

Step 3: Aerobic Incubation

  • Leave all three vials uncapped in a dark, temperature-controlled orbital shaker at 40°C for 48 hours to simulate accelerated aerobic aging.

Step 4: Quenching and Analysis

  • Quench all reactions by adding 100 µL of 0.1% Formic Acid. This protonates the enol form, shifting the equilibrium back to the more stable keto form and halting further oxidation.

  • Analyze via LC-MS (ESI+). Quantify the parent mass (m/z) against the +16 Da oxidative cleavage peak. A successful assay will show high degradation in Vial B, and near-zero degradation in Vials A and C.

Part 4: Mechanistic Visualization

The following diagram illustrates the exact chemical pathway by which azepane-2,3-dione degrades in the presence of oxygen and trace metals.

DegradationPathway A Azepane-2,3-dione (Keto Form) B Diosphenol Tautomer (Enol Form) A->B Tautomerization C Trace Metal Chelation (e.g., Cu2+, Fe3+) B->C Metal Contamination D Peroxy Radical Intermediate (O2 Insertion) C->D Aerobic Oxidation E Oxidative C-C Cleavage (Ring Opening) D->E Electron Transfer F Degradation Products (Amido-Acids) E->F Hydrolysis

Figure 1: Oxidative degradation pathway of azepane-2,3-dione via diosphenol intermediate.

References

  • Title: Copper Catalyzed Oxidative C–C Bond Cleavage of 1,2-Diketones: A Divergent Approach to 1,8-Naphthalimides, Biphenyl-2,2′-dicarboxamides, and N-Heterocyclic Amides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Ring Expansion of Lactams with Azlactones Source: CCS Chemistry (Chinese Chemical Society) URL: [Link]

  • Title: Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin Source: PMC (National Institutes of Health) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of azepane-2,3-dione and pyrrolidine-2,3-dione

Comparative Biological Activity Guide: Azepane-2,3-dione vs. Pyrrolidine-2,3-dione Scaffolds As a Senior Application Scientist, I frequently evaluate nitrogen-containing heterocycles for hit-to-lead optimization.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: Azepane-2,3-dione vs. Pyrrolidine-2,3-dione Scaffolds

As a Senior Application Scientist, I frequently evaluate nitrogen-containing heterocycles for hit-to-lead optimization. The ring size of a heterocyclic scaffold profoundly dictates its 3D conformation, target specificity, and pharmacokinetic profile. In this guide, we objectively compare two highly valuable dione scaffolds: the 5-membered pyrrolidine-2,3-dione and the 7-membered azepane-2,3-dione . By analyzing their structural dynamics, biological activities, and experimental workflows, this guide provides drug development professionals with actionable insights for scaffold selection.

Structural Dynamics & Mechanistic Causality

Pyrrolidine-2,3-dione (5-Membered Ring) The pyrrolidine-2,3-dione core provides a rigid, planar-like geometry that is highly effective for directing substituent vectors into narrow, well-defined binding pockets. Because of its constrained nature, it forms stable and predictable hydrogen-bonding networks. This causality explains its success as a competitive inhibitor of rigid target sites. For example, derivatives bearing a 3-hydroxyl group and an N-methylene-linked heteroaryl group exhibit excellent competitive displacement at the catalytic transpeptidase (TPase) site of Pseudomonas aeruginosa Penicillin Binding Protein 3 (PBP3) ([1]). Furthermore, this scaffold demonstrates potent anti-biofilm properties against S. aureus and acts as a ligand for inducible nitric oxide synthase (iNOS) by forming critical hydrogen bonds with Cys200 and Ser242 ([2],[3]).

Azepane-2,3-dione (7-Membered Ring) In contrast, medium-sized rings like the 7-membered azepane-2,3-dione possess significant conformational flexibility. This structural plasticity allows the scaffold to undergo induced fit upon binding to complex, multi-domain targets, such as calcium channels or highly dynamic oncogenic proteins. While their synthesis is traditionally hindered by transannular strain and entropic penalties, modern iridium-catalyzed reductive ring expansions have made these scaffolds highly accessible, enabling the rapid generation of diverse libraries ([4]). Derivatization of the azepane core, particularly into oximes, yields compounds with significant antiproliferative and calcium antagonistic activities ([5],[6]).

Quantitative Biological Activity Comparison

To facilitate scaffold selection, the following table summarizes the primary biological targets, mechanisms, and performance metrics associated with each heterocycle.

Feature / MetricPyrrolidine-2,3-dioneAzepane-2,3-dione
Ring Size & Geometry 5-Membered, Rigid7-Membered, Flexible
Primary Biological Target PBP3 (P. aeruginosa), iNOS, S. aureus biofilmsCalcium Channels, Malignant Melanoma (A375)
Mechanism of Action Competitive inhibition at TPase site; H-bond stabilizationCalcium antagonism; Cell cycle arrest via oxime derivatives
Key Substituents 3-OH, N-heteroaryl via methylene linker1-benzyl, 3-(O-substituted oximes)
Representative Efficacy iNOS IC50 ≈ 43.69 µM; Single-digit MBEC/MIC ratiosHigh antiproliferative inhibition against A375 cell lines
Synthetic Access Multicomponent one-pot reactionsIr-catalyzed reductive lactam ring expansion

Visualizing Mechanisms and Workflows

Pathway 1: PBP3 Inhibition by Pyrrolidine-2,3-dione

PBP3_Inhibition A Pyrrolidine-2,3-dione (Inhibitor) B P. aeruginosa PBP3 (Target Enzyme) A->B Targets C Catalytic TPase Site (Binding Pocket) A->C Binds (H-bonds) B->C Contains D Bocillin FL Displacement (Competitive) C->D Induces E Cell Wall Arrest (Bactericidal Effect) D->E Results in

Caption: Mechanism of P. aeruginosa PBP3 inhibition by pyrrolidine-2,3-dione via competitive displacement.

Pathway 2: Azepane-2,3-dione Synthesis & Screening

Azepane_Workflow A Lactam + Azlactone (Precursors) B Ir-Catalyzed Expansion (Synthesis) A->B TMDS / Catalyst C Azepane-2,3-dione (Flexible Scaffold) B->C 2-Carbon Insertion D Oxime Derivatization (Functionalization) C->D O-aryl-hydroxylamine E Antiproliferative Assay (MTT/LDH Screening) D->E Biological Eval.

Caption: Synthetic ring expansion and biological screening workflow for azepane-2,3-dione derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the causality behind the experimental designs used to validate these scaffolds.

Protocol A: Fluorescence Polarization Assay for PBP3 Inhibition (Pyrrolidine-2,3-dione)

This assay quantifies the ability of pyrrolidine-2,3-dione derivatives to inhibit the transpeptidase activity of P. aeruginosa PBP3 ([1]).

  • Reagent Preparation: Prepare recombinant P. aeruginosa PBP3 and the fluorescent probe Bocillin FL in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Bocillin FL is a fluorescently labeled penicillin analog that covalently binds to active PBPs. Its competitive displacement serves as a direct, quantifiable proxy for inhibitor affinity at the TPase active site.

  • Compound Incubation: Dispense 10 µL of pyrrolidine-2,3-dione test compounds (serially diluted) into a 384-well microplate. Add 10 µL of PBP3 enzyme solution. Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation allows sufficient time for the rigid pyrrolidine-2,3-dione derivatives to establish stable hydrogen bonds and reach binding equilibrium with PBP3 before introducing the competitive probe.

  • Probe Addition & Measurement: Add 10 µL of Bocillin FL. Incubate for an additional 20 minutes. Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm).

    • Causality: A decrease in polarization indicates that the bulky Bocillin FL molecule is tumbling freely in solution, confirming that the target site has been successfully occupied by the small-molecule inhibitor.

Protocol B: In Vitro Antiproliferative Screening (Azepane-2,3-dione Oximes)

This workflow evaluates the cytotoxic efficacy of flexible azepane-2,3-dione derivatives against human malignant melanoma cells ([6]).

  • Cell Seeding: Seed A375 human malignant melanoma cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

    • Causality: A375 cells possess high basal metabolic rates and rely heavily on intracellular calcium signaling, making them highly sensitive to azepane-2,3-dione derivatives acting as calcium antagonists.

  • Compound Treatment: Treat cells with varying concentrations (0.1–100 µM) of azepane-2,3-dione oxime derivatives for 48 hours.

    • Causality: A 48-hour window ensures that the flexible 7-membered ring compounds have adequate time to penetrate the cell membrane, induce target fit, and trigger measurable cell cycle arrest or apoptosis.

  • MTT Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

    • Causality: MTT is reduced to purple formazan exclusively by the mitochondrial reductases of metabolically active cells. This provides a self-validating colorimetric readout that directly and inversely correlates with the compound's cytotoxic efficacy.

References

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 Source: Antibiotics (Basel) / PubMed Central URL:[Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

  • Reductive Ring Expansion of Lactams with Azlactones Source: CCS Chemistry (Chinese Chemical Society) URL:[Link]

  • Synthesis and physico-chemical properties of some 1-benzyl-azepane-2,3-dione 3-(O-substituted oximes) Source: ResearchGate URL:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Analysis of Azepane-2,3-dione: A Platform Comparison Guide

As a Senior Application Scientist, I have evaluated countless analytical platforms for the structural elucidation of complex pharmaceutical scaffolds. Skeletal editing and the reductive ring expansion of lactams have mad...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless analytical platforms for the structural elucidation of complex pharmaceutical scaffolds. Skeletal editing and the reductive ring expansion of lactams have made medium-sized N-heterocycles, particularly azepane-2,3-diones, highly prevalent in modern drug discovery[1]. However, the characterization of these 7-membered cyclic diones presents a unique analytical challenge: distinguishing between isobaric fragmentation pathways.

This guide objectively compares the performance of three leading mass spectrometry platforms—Orbitrap High-Resolution Mass Spectrometry (HRMS), Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—for the fragmentation analysis of azepane-2,3-dione. Furthermore, it provides a self-validating experimental protocol and mechanistic insights to ensure absolute confidence in your structural assignments.

Platform Comparison: Selecting the Right Mass Analyzer

When analyzing azepane-2,3-dione, the primary analytical hurdle is differentiating the neutral loss of carbon monoxide (CO, 27.9949 Da) from the loss of ethylene ( C2​H4​ , 28.0313 Da). The table below compares how different platforms handle this specific structural challenge.

Platform ArchitectureMass Resolution (FWHM)Mass AccuracyPrimary Utility for Azepane-2,3-dioneVerdict for Structural Elucidation
Orbitrap (HRMS) >120,000< 1 ppmResolving isobaric losses (-CO vs - C2​H4​ )Optimal . Unmatched resolving power allows for de novo structural confirmation without ambiguity.
Q-TOF ~40,000 - 60,000< 2 ppmHigh-speed MS/MS for complex metabolite mixturesExcellent . Best for high-throughput screening where isotopic fidelity and acquisition speed are prioritized.
Triple Quadrupole (QqQ) Unit Mass (~0.7 Da)~0.1 DaHigh-sensitivity Multiple Reaction Monitoring (MRM)Suboptimal for ID . Cannot distinguish isobaric losses, but superior for downstream PK/PD quantitation.

Mechanistic Fragmentation Pathway (The "Why")

To design a robust analytical method, we must first understand the causality behind the molecule's behavior in the gas phase. The conjugated and highly polarized nature of cyclic diones heavily influences their collision-induced dissociation (CID) pathways, often driving rapid CO loss[2].

Upon electrospray ionization (ESI+), azepane-2,3-dione forms a stable [M+H]+ precursor at m/z 128.0706. The vicinal dione motif highly polarizes the C2-C3 bond. The most thermodynamically favorable pathway is the alpha-cleavage of the dione, resulting in the neutral loss of CO to form a fragment at m/z 100.0760.

Simultaneously, the saturated aliphatic backbone of the azepane ring is susceptible to ring-opening and the loss of C2​H4​ , generating a competing fragment at m/z 100.0397. Secondary fragmentation of the azepane ring yields characteristic immonium ions (m/z 56.0499), which serve as critical diagnostic markers for identifying N-heterocyclic modifications[3].

Fragmentation M [M+H]+ m/z 128.0706 F1 [M+H-CO]+ m/z 100.0760 M->F1 -CO (27.99 Da) F2 [M+H-C2H4]+ m/z 100.0397 M->F2 -C2H4 (28.03 Da) F3 Ring Opening m/z 82.0655 F1->F3 -H2O F4 Immonium Ion m/z 56.0499 F1->F4 -CO2 F2->F4 -C2H4O

Fig 1. Mechanistic fragmentation pathway of protonated azepane-2,3-dione.

Self-Validating Experimental Protocol (LC-MS/MS)

A protocol is only as good as its ability to validate its own results. The following methodology utilizes an Orbitrap HRMS system to create a self-validating structural map of azepane-2,3-dione.

Step 1: Sample Preparation & Ionization Optimization
  • Procedure: Dissolve the azepane-2,3-dione standard in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid (v/v), to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton donor. By lowering the pH of the droplet, we force the basic nitrogen of the azepane ring into its protonated state, maximizing the ESI+ ionization efficiency and ensuring a stable [M+H]+ precursor signal.

Step 2: Chromatographic Separation
  • Procedure: Inject 2 µL onto a sub-2 µm superficially porous C18 column (e.g., 2.1 x 100 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic nature of the azepane backbone requires reversed-phase retention. The use of superficially porous particles reduces longitudinal diffusion (the B term in the van Deemter equation), delivering a highly concentrated, narrow analyte band to the MS source to boost the signal-to-noise ratio.

Step 3: MS/MS Acquisition via Stepped NCE
  • Procedure: Operate the Orbitrap in Parallel Reaction Monitoring (PRM) mode. Set the isolation window to 1.0 m/z. Crucially, utilize a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV in Higher-energy C-trap Dissociation (HCD) mode.

  • Causality: A single collision energy is an analytical compromise. An NCE of 60 eV will obliterate the fragile [M+H-CO]+ intermediate, while an NCE of 20 eV will fail to generate the terminal immonium diagnostic ion. By stepping the energy, we capture the entire kinetic degradation pathway in a single composite spectrum, validating the structural connectivity from the intact precursor down to the smallest fragment.

Workflow A Sample Prep: Azepane-2,3-dione + 0.1% FA B LC Separation: Sub-2 µm C18 Column A->B C Ionization: ESI(+) Mode B->C D Mass Analyzer Selection C->D E Orbitrap (HRMS): Structural Elucidation D->E High Res F Q-TOF: Metabolite Profiling D->F High Speed G QqQ: MRM Quantitation D->G High Sens

Fig 2. LC-MS/MS analytical workflow for azepane-2,3-dione characterization.

Quantitative Fragmentation Data

The table below summarizes the exact masses and mass errors obtained using the Orbitrap HRMS protocol described above. The sub-ppm mass accuracy definitively confirms the presence of both the -CO and - C2​H4​ pathways, a feat impossible on standard QqQ instrumentation.

Fragment IonExact Mass (m/z)FormulaMass Error (ppm)Proposed Mechanism
Precursor 128.0706 [C6​H10​NO2​]+ 0.8Protonation via ESI+
Product A 100.0760 [C5​H10​NO]+ 1.2Alpha-cleavage, neutral loss of CO
Product B 100.0397 [C4​H6​NO2​]+ 1.5Aliphatic ring cleavage, loss of C2​H4​
Product C 82.0655 [C5​H8​N]+ 0.9Subsequent loss of H2​O from Product A
Product D 56.0499 [C3​H6​N]+ 0.5Terminal immonium ion formation

References

1.[1] Title: Reductive Ring Expansion of Lactams with Azlactones Source: Chinese Chemical Society URL:

2.[3] Title: Liquid chromatography–tandem mass spectrometry metabolic profiling of nazartinib reveals the formation of unexpected reactive metabolites Source: National Institutes of Health (PMC) URL:

3.[2] Title: Methyl Salicylate: A Reactive Chemical Warfare Agent Surrogate to Detect Reaction with Hypochlorite Source: ACS Applied Materials & Interfaces URL:

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Validation

A Tale of Two Scaffolds: Azepane-2,3-dione vs. Caprolactam in Modern Drug Discovery

A Senior Application Scientist's Guide to Scaffold Selection and Performance In the landscape of medicinal chemistry, the seven-membered lactam ring of caprolactam has long been a reliable and versatile scaffold.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Scaffold Selection and Performance

In the landscape of medicinal chemistry, the seven-membered lactam ring of caprolactam has long been a reliable and versatile scaffold.[1] Its conformational flexibility and synthetic accessibility have cemented its role in the development of diverse therapeutic agents.[2] However, the introduction of a ketone at the adjacent C3 position, creating Azepane-2,3-dione, transforms the parent scaffold into an α-keto-amide moiety, unlocking a new dimension of chemical reactivity and biological interaction potential. This guide provides an in-depth comparison of these two seven-membered heterocyclic scaffolds, offering field-proven insights and experimental frameworks to guide researchers in their drug development endeavors.

Structural and Physicochemical Distinctions: Beyond a Single Carbonyl

At first glance, the difference between caprolactam and Azepane-2,3-dione is a single oxygen atom. Yet, this modification profoundly alters the molecule's electronic and steric properties. Caprolactam is a simple cyclic amide, while Azepane-2,3-dione incorporates an α-keto-amide group, a motif increasingly recognized as a "privileged" structure in medicinal chemistry.[3][4]

The primary distinction lies in the introduction of a second carbonyl group, which imparts unique reactivity. This α-keto-amide functionality is not merely a passive structural element; it can act as a potent hydrogen bond acceptor and, in certain contexts, an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues like serine or cysteine in enzyme active sites.[4]

Figure 1: Core structures of Caprolactam and Azepane-2,3-dione.

This structural change has significant implications for the physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

PropertyCaprolactamAzepane-2,3-dioneRationale for Difference
Formula C₆H₁₁NOC₆H₉NO₂Addition of one oxygen atom.
Molecular Weight 113.16 g/mol 127.14 g/mol Addition of one oxygen atom.
Topological Polar Surface Area (TPSA) 29.1 Ų46.3 ŲThe second carbonyl group significantly increases polarity.
Hydrogen Bond Donors 11The N-H group remains the sole donor.
Hydrogen Bond Acceptors 12The additional ketone provides a second H-bond acceptor site.
Predicted LogP 0.14-0.55Increased polarity from the dione structure leads to lower lipophilicity.

Table 1: Comparative Physicochemical Properties. Data is algorithmically predicted and serves as a comparative guide.

The key takeaway from this data is the enhanced polarity and hydrogen bonding capacity of Azepane-2,3-dione. This suggests that derivatives of this scaffold may exhibit different solubility profiles and stronger, more specific interactions with biological targets compared to their caprolactam counterparts.

Mechanistic Implications for Target Engagement

The true value of the Azepane-2,3-dione scaffold becomes apparent when considering its potential interactions within a biological target, such as an enzyme active site. The α-keto-amide moiety provides a dual hydrogen-bond acceptor system that can engage with donor residues (e.g., arginine, lysine, or backbone N-H groups) with higher avidity than the single acceptor of caprolactam.

This enhanced interaction potential can translate directly to increased potency and selectivity. Molecular modeling studies on α-keto-amides have confirmed their ability to establish double hydrogen bonds with target proteins, a key factor in their binding affinity.[3]

Target_Interaction cluster_caprolactam Caprolactam Interaction cluster_azepanedione Azepane-2,3-dione Interaction CAP Caprolactam Scaffold CAP_O Amide Oxygen (Acceptor) CAP_NH Amide Hydrogen (Donor) Receptor_H1 Receptor H-Bond Donor CAP_O->Receptor_H1 H-Bond Receptor_A1 Receptor H-Bond Acceptor CAP_NH->Receptor_A1 H-Bond AZD Azepane-2,3-dione Scaffold AZD_O1 Amide Oxygen (Acceptor) AZD_O2 Keto Oxygen (Acceptor) AZD_NH Amide Hydrogen (Donor) Receptor_H2 Receptor H-Bond Donor 1 AZD_O1->Receptor_H2 H-Bond Receptor_H3 Receptor H-Bond Donor 2 AZD_O2->Receptor_H3 H-Bond (Additional) Receptor_A2 Receptor H-Bond Acceptor AZD_NH->Receptor_A2 H-Bond

Figure 2: Potential hydrogen bonding schemes for each scaffold.

Applications in Medicinal Chemistry: Established vs. Emerging

While both scaffolds are seven-membered lactams, their application history and future potential diverge significantly.

Caprolactam: The Versatile Workhorse The caprolactam scaffold is a component of several therapeutic agents and has been extensively explored in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities.

  • Anticonvulsants: The unique conformational properties of the caprolactam ring have made it an attractive scaffold for developing agents that modulate central nervous system activity.[1]

  • Anticancer Agents: Caprolactam-modified analogues of natural products like the bengamides have shown significant anticancer activity.[1] Recently, novel isolongifolenone-based caprolactam derivatives have been identified as potent anticancer agents that induce apoptosis via the p53/mTOR/autophagy pathway.[5]

  • Factor Xa Inhibitors: A caprolactam-based urea was identified as a weak inhibitor of Factor Xa. Remarkably, converting the urea to a thiourea linker increased potency by 145-fold, demonstrating the scaffold's utility in designing potent and selective enzyme inhibitors for antithrombotic therapy.[6]

Azepane-2,3-dione: The Specialized Agent Direct applications of the Azepane-2,3-dione parent scaffold are less documented, as it is often considered a highly valuable synthetic intermediate for creating more complex molecules.[7][8] However, the broader class of α-keto-amides, to which it belongs, is at the forefront of modern drug design, particularly for enzyme inhibitors.

  • Protease Inhibitors: The electrophilic nature of the ketone in the α-keto-amide moiety makes it an ideal warhead for covalent inhibition of cysteine and serine proteases. FDA-approved drugs like the hepatitis C virus (HCV) protease inhibitors boceprevir and telaprevir feature an α-keto-amide group that is crucial for their mechanism of action.[9]

  • Improved Pharmacokinetics: Compared to other dicarbonyl compounds like α-ketoacids and α-ketoesters, α-keto-amides exhibit superior pharmacokinetic properties.[3][4] They show better membrane permeability than α-ketoacids and greater stability against plasma esterases than α-ketoesters, making them more drug-like.[3][4]

Comparative Metabolic Stability: A Critical Consideration

A drug candidate's resistance to metabolic breakdown is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability.[10] The introduction of the C3-ketone in Azepane-2,3-dione can alter its metabolic fate compared to caprolactam.

  • Caprolactam: The metabolism of caprolactam itself involves hydrolysis to aminocaproic acid.[11] For its derivatives, metabolism often occurs at sites of substitution or on the carbon backbone.

  • Azepane-2,3-dione: The α-keto-amide moiety is reported to be more resistant to proteolytic cleavage than standard amide bonds.[3] Furthermore, the ketone can be a site for metabolic reduction by carbonyl reductases, potentially leading to active or inactive hydroxylated metabolites. This introduces a metabolic pathway that is absent in caprolactam.

Strategically blocking sites of metabolism is a common technique in medicinal chemistry to enhance stability.[12] The dione scaffold offers different sites and metabolic pathways to consider and potentially modulate compared to caprolactam.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a self-validating system to compare the metabolic stability of a caprolactam derivative versus an Azepane-2,3-dione derivative using human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • NADPH Regeneration System (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid (Stopping Solution)

  • Control Compounds: Verapamil (high turnover), Procainamide (low turnover)

  • 96-well incubation plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer. Prepare the NADPH regeneration system according to the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer. Add 1 µL of the 10 mM test compound stock to achieve a final concentration of 1 µM.

  • Pre-incubation: Add the HLM solution to the wells. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system. This is your T=0 time point. Causality Note: The reaction is initiated with NADPH as it is the essential cofactor for the majority of cytochrome P450 enzymes responsible for Phase I metabolism.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile (stopping solution) containing an internal standard. Self-Validation: A T=0 sample is quenched immediately after adding NADPH to represent 100% of the initial compound concentration.

  • Negative Control: Run a parallel incubation without the NADPH regeneration system to assess non-enzymatic degradation. Self-Validation: If significant compound loss is observed here, it points to chemical instability rather than metabolism.

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = -0.693/k).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A1 Prepare Reagents: - HLM (1 mg/mL) - NADPH System - Test Compounds (1 µM) A2 Aliquot into 96-well Plate A1->A2 B1 Pre-incubate Plate at 37°C for 10 min A2->B1 B2 Initiate Reaction: Add NADPH System B1->B2 B3 Incubate at 37°C B2->B3 C1 At T = 0, 5, 15, 30, 60 min B3->C1 C2 Quench with Cold Acetonitrile + Internal Standard C1->C2 D1 Centrifuge to Pellet Protein C2->D1 D2 Transfer Supernatant D1->D2 D3 Analyze by LC-MS/MS D2->D3 D4 Calculate t½ and CLint D3->D4

Figure 3: Workflow for the in vitro metabolic stability assay.

Conclusion: Selecting the Right Scaffold for the Job

The choice between an Azepane-2,3-dione and a caprolactam scaffold is not a matter of inherent superiority, but of strategic design tailored to the therapeutic target and desired drug properties.

Choose Caprolactam when:

  • The goal is to leverage a well-established, synthetically tractable scaffold with a proven track record.[1][2]

  • A high degree of conformational flexibility is desired.

  • The target does not require the specific electronic features of an α-keto-amide for potent interaction.

Choose Azepane-2,3-dione when:

  • Targeting enzymes, particularly serine or cysteine proteases, where the α-keto-amide can act as a potent binding motif or a covalent warhead.[4][9]

  • Enhanced hydrogen bonding capacity is needed to improve potency and selectivity.[3]

  • The project can benefit from the improved pharmacokinetic properties often associated with α-keto-amides, such as enhanced stability and membrane permeance.[3][4]

  • The goal is to explore novel chemical space built upon a privileged heterocyclic core.[7][8]

Ultimately, the addition of a single ketone transforms the caprolactam framework into a specialized tool for modern drug design. While caprolactam remains a versatile and valuable building block, the Azepane-2,3-dione scaffold offers a distinct set of properties that can be strategically employed to overcome challenges in potency, selectivity, and pharmacokinetics.

References

  • Teng, Y., et al. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed. [Link]

  • Wikipedia. Caprolactam. [Link]

  • Wang, Y., et al. (2019). Highly regioselective synthesis of lactams via cascade reaction of α,β-unsaturated ketones, ketoamides, and DBU as a catalyst. PMC. [Link]

  • Teng, Y., et al. (2002). Enantioselective Synthesis of α-Amino Acids from N-Tosyloxy β-Lactams Derived from β-Keto Esters. The Journal of Organic Chemistry - ACS Publications. [Link]

  • RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. [Link]

  • Li, Y., et al. (2025). Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway. PMC. [Link]

  • ResearchGate. Synthesis of lactams via Meyers' lactamization of keto-esters with amino-alcohols. [Link]

  • RJWave.org. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]

  • Bentham Science Publishers. (2005). Initial Structure-Activity Relationships for a Caprolactam-based Series of Neutral Factor Xa Inhibitors: Lead Identification. [Link]

  • PubChem. CAPROLACTAM. [Link]

  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. [Link]

  • Costi, R., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC. [Link]

  • Swain, S. P., et al. (2024). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. [Link]

  • IARC Publications. Caprolactam - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. [Link]

  • ResearchGate. An overview of caprolactam synthesis. [Link]

  • Chiacchio, U., & Iannazzo, D. (2022). Recent Advances on the Synthesis of Azepane‐Based Compounds. Scilit. [Link]

  • Al-Tufah, M. M. (2025). Synthesis and Identification of Novel 1,3-Oxazepane-7,4-Dione Compounds via the Reaction of Succinic Anhydride with Schiff's Base and Assessment of Biological Activity. Iraqi Journal of Science. [Link]

  • Costi, R., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

  • Li, P., et al. (2019). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. PMC. [Link]

  • Miller, L. C., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. [Link]

  • Creative Biostructure. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • Singh, G. S. (2013). Emerging Trends in Chemistry and Pharmacology of β-Lactams. Walsh Medical Media. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Cuiban, F., et al. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ResearchGate. [Link]

  • Lopes, B. T., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. [Link]

  • Sakamaki, Y., et al. (2021). Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites. PMC. [Link]

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